molecular formula C8H6BrClF2OS B13619152 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene

5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene

Cat. No.: B13619152
M. Wt: 303.55 g/mol
InChI Key: OXGMAQFCWCOQOO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene (C₈H₆BrClF₂S) is a polysubstituted aromatic compound featuring bromo (Br), chloro (Cl), difluoromethoxy (OCF₂H), and methylsulfanyl (SCH₃) groups at positions 5, 2, 1, and 3, respectively . Its molecular weight is 287.55 g/mol, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic core and reactive substituents .

Properties

Molecular Formula

C8H6BrClF2OS

Molecular Weight

303.55 g/mol

IUPAC Name

5-bromo-2-chloro-1-(difluoromethoxy)-3-methylsulfanylbenzene

InChI

InChI=1S/C8H6BrClF2OS/c1-14-6-3-4(9)2-5(7(6)10)13-8(11)12/h2-3,8H,1H3

InChI Key

OXGMAQFCWCOQOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)OC(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using a suitable difluoromethylating agent, such as difluoromethyl ether (CF2H-O-CH3), under basic conditions.

    Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol (CH3SH), in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The halogen atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated benzene derivatives

    Substitution: Amino, thio, or alkoxy-substituted benzene derivatives

Scientific Research Applications

5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Chemical Biology: It can be used as a probe to study biological processes involving halogenated aromatic compounds.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. The presence of halogen atoms and the difluoromethoxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Difluoromethoxy vs. Difluoromethyl
  • 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene (C₈H₆BrClF₂S, MW 287.55) :
    • Replaces the oxygen atom in difluoromethoxy (OCF₂H) with a methyl group (CF₂H).
    • Impact : The absence of oxygen reduces electron-withdrawing effects, increasing electron density on the aromatic ring compared to the target compound. This alters reactivity in electrophilic substitutions.
Difluoromethoxy vs. Nitro
  • 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene (C₇H₅BrClNO₂S, MW 287.55) : Substitutes difluoromethoxy with a nitro (NO₂) group. Impact: The nitro group is strongly electron-withdrawing, further deactivating the ring and directing subsequent substitutions to meta/para positions. This contrasts with the moderate deactivation by difluoromethoxy.
Methylsulfanyl vs. Sulfonyl/Sulfinyl
  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran and 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran :
    • These benzofuran derivatives feature sulfonyl (SO₂) and sulfinyl (SO) groups instead of methylsulfanyl.
    • Impact : Sulfonyl/sulfinyl groups are electron-withdrawing, reducing aromatic reactivity compared to the electron-donating methylsulfanyl group in the target compound. This difference influences applications in drug design, where sulfonyl groups enhance metabolic stability.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends
Target Compound C₈H₆BrClF₂S 287.55 Br, Cl, OCF₂H, SCH₃ Not reported High lipophilicity
5-Bromo-2-chloro-1-(difluoromethyl)-... C₈H₆BrClF₂S 287.55 Br, Cl, CF₂H, SCH₃ Not reported Moderate lipophilicity
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitro... C₇H₅BrClNO₂S 287.55 Br, Cl, NO₂, SCH₃ Not reported Lower solubility in organics
1-Bromo-3-(difluoromethoxy)-5-methylbenzene C₈H₇BrF₂O 249.0 Br, OCF₂H, CH₃ Not reported High volatility
  • Solubility: The target compound’s difluoromethoxy and methylsulfanyl groups enhance solubility in nonpolar solvents compared to nitro-containing analogs .
  • Thermal Stability : Halogen substituents (Br, Cl) and electron-withdrawing groups improve thermal stability, making the compound suitable for high-temperature reactions.

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